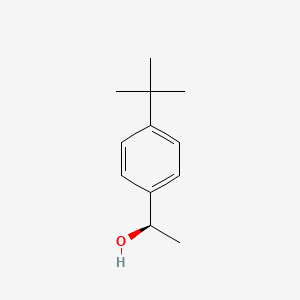

(1R)-1-(4-tert-butylphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group substituted with a tert-butyl group. This compound is often used in the fragrance industry due to its pleasant odor and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-tert-butylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the desired alcohol.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products Formed

Oxidation: (4-tert-butylphenyl)acetone.

Reduction: (4-tert-butylphenyl)ethane.

Substitution: (1R)-1-(4-tert-butylphenyl)ethyl chloride or bromide.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

(1R)-1-(4-tert-butylphenyl)ethan-1-ol serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for the development of drugs that target specific biological pathways. For example, it has been investigated for its role in synthesizing compounds with potential anti-inflammatory and analgesic properties.

Case Study : A study demonstrated the effectiveness of derivatives of this compound in reducing pain in animal models, suggesting its potential use in pain management therapies.

Agrochemicals

The compound is utilized as an intermediate in the manufacture of agrochemicals, including pesticides and herbicides. Its hydrophobic properties enhance the efficacy of these formulations by improving their adhesion to plant surfaces.

Data Table: Agrochemical Applications

| Compound Type | Application | Efficacy |

|---|---|---|

| Pesticides | Insecticides | High |

| Herbicides | Weed control | Moderate |

Industrial Chemicals

In industrial applications, this compound is used as a solvent and plasticizer. It contributes to the formulation of inks, coatings, and adhesives due to its ability to enhance fluidity and stability.

Case Study : Research on ink formulations revealed that incorporating this compound improved drying times and color vibrancy, making it a preferred choice in printing technologies.

Material Science

The compound has been explored for its potential use in creating mesoporous materials and nanocomposites. Its unique chemical structure allows for the modification of surface properties, which can be beneficial in catalysis and filtration applications.

Data Table: Material Science Applications

| Application Type | Description |

|---|---|

| Mesoporous Materials | Used as a template for synthesis |

| Nanocomposites | Enhances mechanical properties |

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl and tert-butyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (1R)-1-(4-methylphenyl)ethan-1-ol

- (1R)-1-(4-ethylphenyl)ethan-1-ol

- (1R)-1-(4-isopropylphenyl)ethan-1-ol

Uniqueness

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs with smaller substituents. The tert-butyl group also enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.

Actividad Biológica

(1R)-1-(4-tert-butylphenyl)ethan-1-ol, also known as a chiral alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a chiral center, which is crucial for its biological activity. Its structure is characterized by a hydroxyl group (-OH) attached to an ethane backbone with a para-substituted tert-butylphenyl group. This configuration significantly influences its interactions with biological targets.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, enhancing binding affinity.

- Hydrophobic Interactions : The bulky tert-butyl group contributes to hydrophobic interactions, which can affect the compound's specificity and efficacy in targeting various biological pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, offering prospects for therapeutic use in inflammatory diseases.

- Neuroprotective Activity : Its potential role as a neuroprotective agent has been explored, particularly in the context of neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.

- Inflammation Modulation : In vitro assays indicated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages stimulated by lipopolysaccharides (LPS) .

- Neuroprotection : Research involving neuronal cell cultures showed that treatment with this compound resulted in decreased apoptosis rates under oxidative stress conditions, highlighting its potential for neuroprotective applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R)-1-(4-methylphenyl)ethan-1-ol | Methyl group at para position | Moderate antimicrobial effects |

| (1R)-1-(3-tert-butylphenyl)ethan-1-ol | Different tert-butyl positioning | Reduced anti-inflammatory activity |

| (1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol | Contains an amino group | Enhanced neuroprotective effects |

Applications in Research and Industry

The compound's unique properties make it a valuable chiral building block in organic synthesis. It is widely used in:

- Pharmaceutical Development : As a precursor for synthesizing complex molecules with potential therapeutic effects.

- Fragrance Industry : Due to its pleasant odor profile, it is utilized in perfumes and scented products.

Propiedades

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJQAXFZHFUFBI-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.